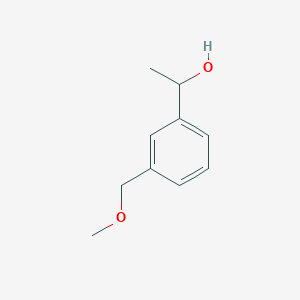
1-(3-Methoxymethylphenyl)-ethanol
Übersicht
Beschreibung
1-(3-Methoxymethylphenyl)-ethanol is a useful research compound. Its molecular formula is C10H14O2 and its molecular weight is 166.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(3-Methoxymethylphenyl)-ethanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-Methoxymethylphenyl)-ethanol including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Biocatalysis : Enantiomerically pure (S)-1-(4-methoxyphenyl) ethanol, synthesized from 4-methoxyacetophenone using Lactobacillus senmaizuke as a biocatalyst, is significant for the production of various drug intermediates. This compound, which can be used in the synthesis of antihistamines like diphenhydramine hydrochloride and loratadine, was obtained with high conversion, enantiomeric excess, and yield under optimized conditions (Kavi, Özdemir, Dertli, & Şahin, 2021).
Oxidation Reactions : The study of the oxidation reactions of various secondary alcohols, including 1-(4-methoxyphenyl)ethanol, with performic acid in formic acid solvent revealed a new reaction pathway. This pathway allows for the direct oxidation of secondary alcohols to corresponding esters, providing insights into lignin degradation technology (Li, Meng, Liu, & Peng, 2013).
Pharmacological Applications : A study on the differentiation of receptors responsive to isoproterenol discussed the structural modification of 1-(3,4-dihydroxyphenyl)-2-amino-ethanol. The modification of this compound, such as adding a methyl or ethyl group, changes its sympathomimetic activity. This has implications in understanding the β-receptor population in various tissues (Lands, Ludueña, & Buzzo, 1967).
Stereochemical Effects in Organic Reactions : A study focused on the stereochemical effects on the side-chain fragmentation of alkylaromatic radical cations, specifically looking at compounds like 1-(4-methoxyphenyl)ethanol. The findings suggest that the rate of deprotonation in such reactions increases when the C–H bond is aligned with the π-system, underscoring the importance of stereochemical alignment for bond cleavage (Bellanova, Bietti, Ercolani, & Salamone, 2002).
Asymmetric Biosynthesis : The asymmetric biosynthesis of (S)-1-(4-methoxyphenyl)ethanol was studied using various reaction systems, including ionic liquid-containing co-solvent systems. The efficiency of this biocatalytic process was found to be dependent on the type and combination of anions and cations in the ionic liquids (Lou Wenyong, 2011).
Eigenschaften
IUPAC Name |
1-[3-(methoxymethyl)phenyl]ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O2/c1-8(11)10-5-3-4-9(6-10)7-12-2/h3-6,8,11H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHPFPTAMSYECHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC(=C1)COC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Methoxymethylphenyl)-ethanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




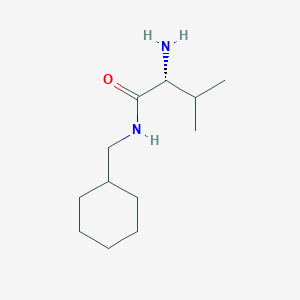
![Methyl 2-[(2R)-2-amino-N,3-dimethylbutanamido]acetate](/img/structure/B7940884.png)
![(2R)-2-[(2R)-2-amino-3-methylbutanamido]propanoic acid](/img/structure/B7940888.png)

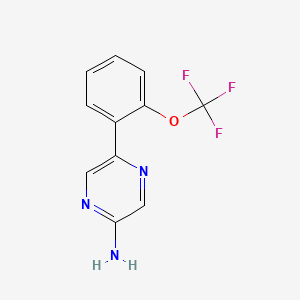



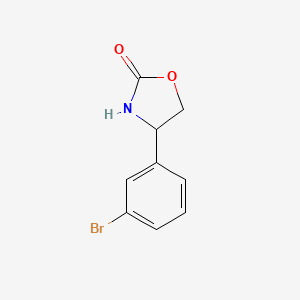
![4-[3-(Methoxymethyl)phenyl]-4-oxobutanoic acid](/img/structure/B7940948.png)
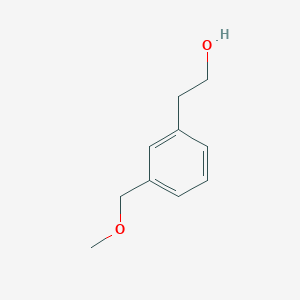
![1-[3-(Methoxymethyl)phenyl]butan-1-ol](/img/structure/B7940962.png)
